molecular formula C13H16O5 B061330 Diethyl 5-(hydroxymethyl)isophthalate CAS No. 181425-91-2

Diethyl 5-(hydroxymethyl)isophthalate

Cat. No.: B061330
CAS No.: 181425-91-2
M. Wt: 252.26 g/mol
InChI Key: AMRPMZYDTZVKTP-UHFFFAOYSA-N
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Description

Diethyl 5-(hydroxymethyl)isophthalate is an organic compound with the molecular formula C13H16O5. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with ethanol, and one of the aromatic hydrogen atoms is substituted with a hydroxymethyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 5-(hydroxymethyl)isophthalate can be synthesized through the esterification of 5-(hydroxymethyl)isophthalic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(hydroxymethyl)isophthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of diethyl 5-carboxyisophthalate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Diethyl 5-carboxyisophthalate.

    Reduction: Diethyl 5-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted isophthalates depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-(hydroxymethyl)isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 5-(hydroxymethyl)isophthalate involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to bind to the C1 domain of protein kinase C, modulating its activity and affecting cellular processes such as proliferation and apoptosis . The hydroxymethyl group plays a crucial role in these interactions by forming hydrogen bonds with the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-(hydroxymethyl)isophthalate
  • Diethyl 5-carboxyisophthalate
  • Dimethyl 5-aminoisophthalate
  • Dimethyl 5-hydroxyisophthalate

Uniqueness

Diethyl 5-(hydroxymethyl)isophthalate is unique due to the presence of both ester and hydroxymethyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential biological applications make it a valuable compound in research and industry.

Properties

IUPAC Name

diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPMZYDTZVKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346169
Record name Diethyl 5-(hydroxymethyl)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181425-91-2
Record name Diethyl 5-(hydroxymethyl)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 5-(hydroxymethyl)isophthalate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of diethyl 1,3,5-benzenetricarboxylate (5.2 g) and borane methylsulfide complex (6.1 g) is stirred in THF (150 mL) at 20-25 degrees C. overnight. The mixture is then treated with methanol, concentrated to dryness, and chouromatographed (silica gel) to give diethyl 5-(hydroxymethyl)isophthalate. Diethyl 5-(hydroxymethyl)isophthalate (3.4 g) is hydroyzed in ethanol and water with lithium hydroxide monohydrate (0.57 g) at 20-25 degrees C. for 3.5 hours at which time the solvents are removed under reduced pressure. Water (100 mL) is added and the mixture is acidified to pH=4 with concentrated hydrochloric acid. The mixture is extracted with ethyl acetate and dried over magnesium sulfate, filtered, and concentrated to give 3-(ethoxycarbonyl)-5-(hydroxymethyl)benzoic acid, high resolution MS MH+=225.0769. 3-(Ethoxycarbonyl)-5-(hydroxymethyl)benzoic acid (2.3 g), EDC (3.0 g), 1-HOBT (2.1 g), diisopropylethylamine (2.7 mL), dipropyl amine (2.8 mL), and DMF (50 mL) are stirred at 20-25 degrees C. overnight. The mixture is then partitioned between ethyl acetate, water, and saline. The organic phase is separated and dried over magnesium sulfate, filtered, and concentrated. Chromatography (silica gel) gives ethyl 3-[(dipropylamino)carbonyl]-5-(hydroxymethyl)benzoate, NMR (CDCl3) δ 0.77, 1.0, 1.4, 1.6, 1.7, 3.2, 3.5, 4.4, 4.8, 7.6, 8.0 and 8.1.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diethyl 5-(hydroxymethyl)isophthalate contribute to the synthesis of branched polyethylene and what makes it suitable for this application?

A1: this compound acts as a multifunctional monomer in the transesterification polymerization of telechelic polyethylenes []. Its structure, featuring a central aromatic ring with two ester groups and a hydroxymethyl group, allows it to react with the terminal functional groups of the polyethylene macromonomers. This leads to the formation of branching points in the resulting polyethylene-ester (PE-ester) polymer chain. This branching contributes to unique properties compared to linear polyethylene, such as enhanced melt strain hardening [].

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